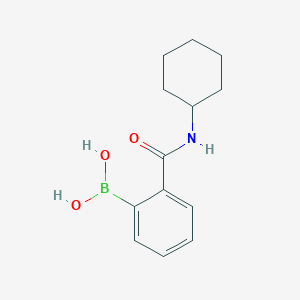![molecular formula C8H6O B14749333 Cyclopenta[b]pyran CAS No. 271-08-9](/img/structure/B14749333.png)
Cyclopenta[b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[b]pyran is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing cyclopenta[b]pyran derivatives involves the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is typically carried out in the presence of palladium catalysts such as Pd2(dba)3/dppe in toluene, yielding this compound-2-ones in high yields (78–96%) with optimized trans/cis ratios .
Industrial Production Methods: Industrial production methods for this compound derivatives often involve multicomponent reactions (MCRs) due to their efficiency and simplicity. For example, the one-pot condensation of cyclopentane-1,3-dione, malononitrile, and aldehydes in the presence of sodium bromide as a supporting electrolyte has been reported to produce 4-substituted this compound derivatives with high efficiency and excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopenta[b]pyran derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound derivatives into their corresponding alcohols or alkanes.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the this compound ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound derivatives can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Cyclopenta[b]pyran derivatives have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopenta[b]pyran derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, some this compound derivatives inhibit tyrosinase, an enzyme involved in melanin production, which can be useful in treating hyperpigmentation disorders .
Comparaison Avec Des Composés Similaires
Cyclopenta[b]pyran shares structural similarities with other heterocyclic compounds, such as cyclohepta[b]pyran and cyclopenta[c]pyran. this compound is unique due to its specific ring fusion and the resulting electronic and steric properties . Similar compounds include:
Propriétés
Numéro CAS |
271-08-9 |
|---|---|
Formule moléculaire |
C8H6O |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
cyclopenta[b]pyran |
InChI |
InChI=1S/C8H6O/c1-3-7-4-2-6-9-8(7)5-1/h1-6H |
Clé InChI |
LYHIYZUYZIHTCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=COC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





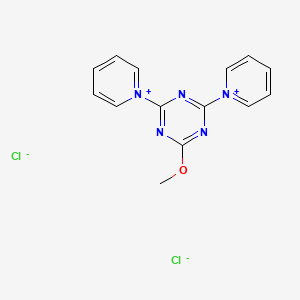
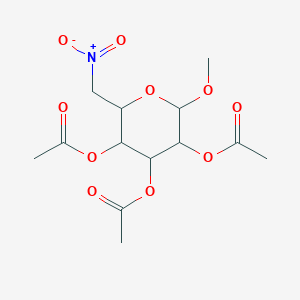
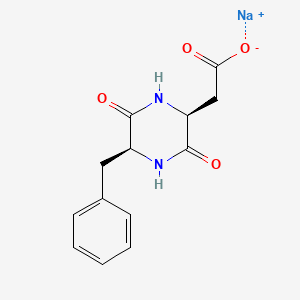
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
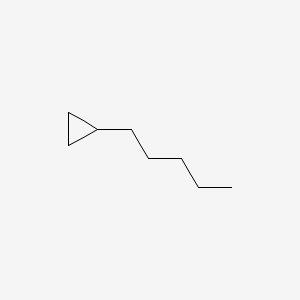
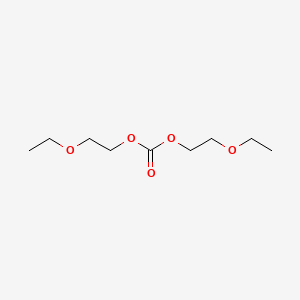

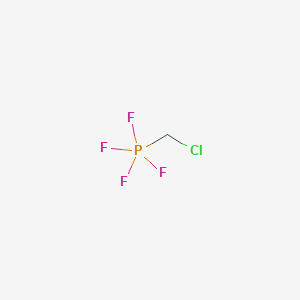
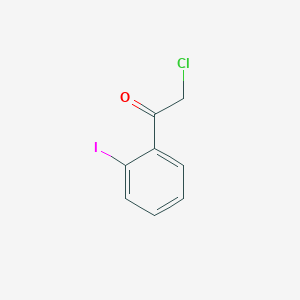
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)
